1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 1-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the imidazo[1,5-a]pyridine core. Subsequent functionalization at the 3-position introduces the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and pH .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the imidazo[1,5-a]pyridine core.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-kappaB pathway, leading to various biological effects.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but different positional isomer.
Imidazo[1,5-a]pyrimidine derivatives: Structural analogs with a pyrimidine ring instead of a pyridine ring
Uniqueness: 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for further functionalization makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H10N2O2 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-phenylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-15-12(10-6-2-1-3-7-10)11-8-4-5-9-16(11)13/h1-9H,(H,17,18) |
InChI Key |
UEYXKBPMEYAPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C(=O)O |
Origin of Product |
United States |
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